molecular formula C16H22N2O3 B5451022 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-methylphenyl)acetamide

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B5451022
M. Wt: 290.36 g/mol
InChI Key: QWENOWISTYVXAE-UHFFFAOYSA-N
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Description

2-(1,4-dioxa-8-azaspiro[45]dec-8-yl)-N-(4-methylphenyl)acetamide is a complex organic compound characterized by its unique spirocyclic structure

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . As research progresses, these effects will be identified and characterized.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-methylphenyl)acetamide typically involves the formation of the spirocyclic core followed by the introduction of the acetamide group. One common synthetic route includes the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with 4-methylphenylacetyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-methylphenyl)acetamide stands out due to its specific spirocyclic structure combined with the acetamide group, which imparts unique chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-13-2-4-14(5-3-13)17-15(19)12-18-8-6-16(7-9-18)20-10-11-21-16/h2-5H,6-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWENOWISTYVXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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